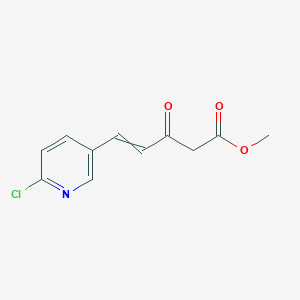
Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate is a useful research compound. Its molecular formula is C11H10ClNO3 and its molecular weight is 239.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (4E)-5-(6-chloropyridin-3-YL)-3-oxopent-4-enoate is a compound with notable biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its molecular formula is C₁₁H₁₀ClNO₃, and it has a molecular weight of approximately 239.65 g/mol. The compound features a methyl ester functional group, a chlorinated pyridine ring, and a conjugated enone system, which together enhance its chemical reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various assays, compounds with similar structures demonstrated promising antibacterial and antifungal activities. For instance, analogs of this compound have shown effective inhibition against common pathogens, suggesting that the chloropyridine moiety may play a crucial role in enhancing these effects .
Anticancer Properties
The compound has been evaluated for its anticancer potential using cell line assays. Studies have shown that compounds structurally related to this compound can inhibit the growth of tumor cell lines. The mechanism of action often involves inducing apoptosis or cell cycle arrest in cancer cells .
Structure-Activity Relationship (SAR)
The structural features of this compound suggest that its biological activity may be influenced by:
- Chlorinated Pyridine Ring : This moiety enhances lipophilicity and may facilitate interaction with biological targets.
- Conjugated Enone System : This structure is known to participate in Michael addition reactions, potentially interacting with nucleophilic sites in proteins or nucleic acids.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activities of this compound against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Butyl (E)-2-methylbut-2-enoate | Methyl group and butyl ester | Antimicrobial |
| Ethyl 5-(6-chloro-pyridin-3-YL)-3-ketopentanoate | Similar pyridine substitution | Anticancer |
| Methyl 2-amino-4-methylpent-4-enoate | Amino group addition | Potential anti-inflammatory |
| Ethyl (E)-4-(dimethylamino)but-2-enoate | Dimethylamino group | Neuroactive |
This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to other compounds.
Cell Line Studies
A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported significant growth inhibition. The MTT assay results indicated an IC50 value suggesting potent activity against specific cancer types. Further investigations into the mechanism revealed that the compound induces apoptosis through caspase activation pathways .
Mechanistic Insights
Mechanistic studies have shown that this compound interacts with key cellular targets involved in signal transduction pathways related to cancer progression. This interaction may inhibit oncogenic signaling, leading to reduced cell proliferation and increased apoptosis .
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C11H10ClNO3/c1-16-11(15)6-9(14)4-2-8-3-5-10(12)13-7-8/h2-5,7H,6H2,1H3 |
InChI Key |
KKQMYWNFIHJJJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















